Carpanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Carpanone can be synthesized through several methods. One notable method involves the oxidative coupling of an electron-rich ortho-hydroxystyrene derivative followed by an intramolecular Diels-Alder cyclization . Another method employs a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a palladium (II)-catalyzed oxidative coupling to yield this compound as a single diastereoisomer .

Industrial Production Methods: Industrial production of this compound typically involves the use of solid-supported reagents and scavengers to achieve a clean and efficient synthesis without the need for conventional purification techniques . This method allows for the scalable production of this compound with high yields and purity.

化学反应分析

Types of Reactions: Carpanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as vanadium (V) to form different diastereomers.

Reduction: Reduction reactions can be performed to modify the functional groups within the this compound structure.

Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Vanadium (V) reagents are commonly used for oxidative coupling.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield different diastereomers of this compound .

科学研究应用

Medicinal Chemistry

Carpanone and its analogs have shown promise in medicinal chemistry, particularly as probes for studying biological processes such as vesicular traffic and exocytosis.

- Inhibition of Exocytosis : Research has demonstrated that this compound-based libraries can inhibit exocytosis from the Golgi apparatus. A notable study identified a compound with an IC50 of 14 µM, indicating significant inhibitory activity . This property makes this compound a valuable tool for understanding vesicular transport mechanisms.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound Analog 1 | 14 | Inhibitor of exocytosis |

| This compound Analog 2 | 20 | Modulator of vesicular traffic |

Synthetic Biology

The synthesis of this compound analogs has been achieved through innovative methodologies such as split-and-pool synthesis. This approach allows for the generation of large libraries of compounds that can be screened for biological activity.

- Library Synthesis : A study successfully synthesized a 10,000-membered library of molecules resembling this compound using solid-phase multicomponent reactions. This library was screened using whole-cell fluorescence imaging to identify compounds with desirable biological properties .

Material Science

This compound's unique structural features make it a candidate for developing new materials with specific properties.

- Polymer Applications : Due to its rigidity and complex structure, this compound can serve as a scaffold for creating novel polymers that exhibit enhanced mechanical properties or specific chemical reactivity.

Case Study 1: Inhibition of Vesicular Traffic

A significant research effort focused on synthesizing this compound-derived compounds to explore their effects on vesicular traffic. Using fluorescence-based phenotypic assays, researchers identified multiple inhibitors that could potentially serve as therapeutic agents in diseases characterized by dysfunctional vesicular transport .

Case Study 2: Biomimetic Synthesis

The pioneering work by Orville L. Chapman demonstrated the feasibility of synthesizing this compound through biomimetic methods, achieving high yields in a single-pot reaction. This synthesis not only provided insights into the compound's structure but also highlighted the potential for developing similar compounds with tailored biological activities .

作用机制

Carpanone exerts its effects through various mechanisms. One notable mechanism involves the inhibition of exocytosis from the Golgi apparatus . This inhibition is achieved through the interaction of this compound-based molecules with specific molecular targets involved in vesicular traffic. The exact molecular targets and pathways are still under investigation, but the structure-activity relationships of this compound-based molecules provide valuable insights into their mechanism of action .

相似化合物的比较

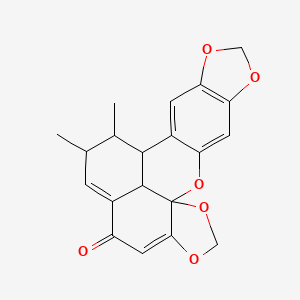

Carpanone is unique due to its complex hexacyclic structure and the presence of five contiguous stereocenters . Similar compounds include:

Sauchinone: Another lignan with a similar oxygenated tetracyclic skeleton.

Other Benzoxanthenones: Compounds with similar structural features and biological activities.

This compound’s uniqueness lies in its efficient synthesis from easily prepared precursors and its potential for generating a diverse library of biologically active molecules .

属性

CAS 编号 |

26430-30-8 |

|---|---|

分子式 |

C20H18O6 |

分子量 |

354.4 g/mol |

IUPAC 名称 |

(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |

InChI |

InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |

InChI 键 |

WTXORUUTAZJKSN-ZCXQVHELSA-N |

SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

手性 SMILES |

C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |

规范 SMILES |

CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |

Key on ui other cas no. |

26430-30-8 |

同义词 |

carpanone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。